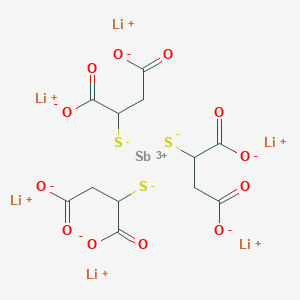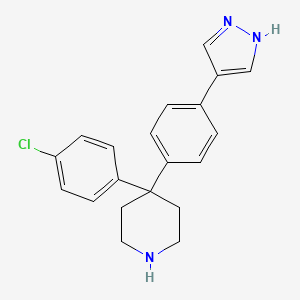
AT7867
Descripción general
Descripción
AT7867 es un potente inhibidor de la quinasa serina/treonina AKT y la quinasa p70 S6, biodisponible por vía oral. Ha mostrado un potencial significativo en la inhibición del crecimiento de xenotrasplantes tumorales humanos y la inducción de cambios farmacodinámicos .
Aplicaciones Científicas De Investigación
AT7867 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Investigación del Cáncer: Ha mostrado un potencial significativo en la inhibición del crecimiento de varias líneas celulares de cáncer humano, incluyendo glioblastoma, cáncer de mama y cáncer colorrectal
Investigación de Células Madre: This compound promueve la diferenciación de células progenitoras pancreáticas derivadas de células madre pluripotentes inducidas humanas, lo que lleva a una reversión acelerada de la diabetes en ratones diabéticos.
Estudios de Transducción de Señales: El compuesto se utiliza para estudiar la vía PI3K/AKT, que está involucrada en varios procesos celulares como el metabolismo de la glucosa, la apoptosis y la diferenciación celular.
Mecanismo De Acción
AT7867 ejerce sus efectos inhibiendo la actividad de AKT y la quinasa p70 S6 mediante la unión competitiva con ATP . Esta inhibición conduce a la supresión de las vías de señalización descendentes involucradas en el crecimiento y supervivencia celular. El compuesto también induce la apoptosis en las células tumorales al inhibir la fosforilación de sustratos clave como GSK3β y la proteína ribosómica S6 .
Métodos De Preparación
La síntesis de AT7867 involucra el descubrimiento de fármacos basado en fragmentos combinado con diseño de fármacos basado en la estructura . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Se sabe que el compuesto se produce a través de una serie de reacciones químicas que dan como resultado sus potentes propiedades inhibitorias .
Análisis De Reacciones Químicas
AT7867 experimenta varias reacciones químicas, que incluyen:
Oxidación y Reducción: Estas reacciones son esenciales para la estabilidad y actividad del compuesto.
Productos Principales: Los productos primarios formados a partir de estas reacciones son las formas fosforiladas de AKT y la quinasa p70 S6, que son cruciales para los efectos inhibitorios del compuesto.
Comparación Con Compuestos Similares
AT7867 es único en su doble inhibición de AKT y la quinasa p70 S6, lo que lo convierte en un potente agente anticancerígeno . Compuestos similares incluyen:
MK-2206: Otro inhibidor de AKT con un mecanismo de acción diferente.
GSK690693: Un inhibidor de AKT con propiedades similares pero diferente selectividad.
Amitriptilina N-óxido: Un inhibidor de cinasas que interactúa con CYP27B1, afectando la activación de la vitamina D.
This compound destaca por sus potentes efectos inhibitorios tanto en AKT como en la quinasa p70 S6, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y otras aplicaciones científicas.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c21-19-7-5-18(6-8-19)20(9-11-22-12-10-20)17-3-1-15(2-4-17)16-13-23-24-14-16/h1-8,13-14,22H,9-12H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMOSYUFVYJEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457772 | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857531-00-1 | |
| Record name | AT-7867 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857531001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AT7867 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AT-7867 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERF7YL2CE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of AT7867?
A1: this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT and its downstream kinase p70S6K. []
Q2: How does this compound's dual inhibition of AKT and p70S6K manifest at the cellular level?
A2: this compound effectively blocks the phosphorylation of GSK3β and S6 ribosomal protein, key downstream substrates of AKT and p70S6K, respectively. [] This inhibition disrupts crucial signaling pathways involved in cell survival, proliferation, and metabolism.
Q3: Besides AKT and p70S6K, are there other kinases targeted by this compound?
A3: Research has shown that this compound also inhibits protein kinase A and sphingosine kinase 1 (SphK1). [, ]
Q4: What is the significance of this compound's inhibition of SphK1?
A4: This inhibition, independent of AKT, leads to increased production of pro-apoptotic ceramide in cancer cells, contributing to this compound's anti-cancer activity. []
Q5: What are the downstream consequences of this compound-mediated AKT inhibition in cancer cells?
A5: this compound inhibits the phosphorylation of several AKT downstream targets, including pSer9 GSK-3β, pThr246 PRAS40, pSer127 YAP, and pSer235/236 S6RP, indicating a blockade of the AKT signaling pathway. [] This ultimately leads to cell cycle arrest, apoptosis, and reduced tumor growth. [, ]
Q6: Does this compound demonstrate any isoform specificity in its inhibition of AKT?
A6: Studies suggest that while this compound inhibits both AKT1 and AKT2, only AKT2 knockdown mimics the stabilizing effect of this compound on LDLR mRNA, highlighting a potential isoform-specific role in regulating LDLR expression. []
Q7: What is the molecular formula and weight of this compound?
A7: While the provided abstracts do not explicitly mention the molecular formula and weight of this compound, these can be easily deduced from its IUPAC name, 4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine. The molecular formula is C20H21ClN4, and the molecular weight is 352.87 g/mol.
Q8: Is there any spectroscopic data available for this compound?
A8: The provided abstracts do not provide specific details about the spectroscopic characterization of this compound.
Q9: What types of in vitro assays have been used to investigate this compound's efficacy?
A9: Researchers have utilized various in vitro assays, including MTT assays, xCELLigence assays, colony formation assays, flow cytometry, immunofluorescence, and Western blot analysis to assess the impact of this compound on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , ]
Q10: What cancer cell lines have shown sensitivity to this compound in vitro?
A10: this compound has shown efficacy against a range of human cancer cell lines, including colorectal cancer (HT-29, HCT116, DLD-1), glioblastoma (U87MG), breast cancer (BT474), uterine sarcoma (MES-SA), and gastric cancer cells. [, , , , ]
Q11: Has this compound's anti-cancer activity been demonstrated in vivo?
A11: Yes, this compound has shown promising anti-tumor activity in vivo. In preclinical studies, it inhibited tumor growth in mouse xenograft models of human glioblastoma (U87MG), uterine sarcoma (MES-SA), breast cancer (BT474), and colorectal cancer (HT-29). [, , ]
Q12: Are there any biomarkers being investigated for predicting this compound efficacy?
A12: One study identified pThr246 PRAS40 as a potential pharmacodynamic biomarker for this compound inhibition using healthy volunteer hair follicles treated ex vivo. This assay is being utilized in clinical trials involving AKT inhibitors, including the MK2206 Phase I trial. []
Q13: How does this compound affect pancreatic progenitor (PP) cell differentiation?
A13: Studies have shown that this compound treatment significantly enhances PP cell differentiation in vitro, leading to a higher percentage of PDX1+NKX6.1+ and PDX1+GP2+ PP cells. [] This enhanced differentiation translated to faster reversal of hyperglycemia in diabetic mice transplanted with this compound-treated PPs. []
Q14: How is this compound administered in preclinical studies?
A14: Preclinical studies have primarily administered this compound via intraperitoneal injection or oral gavage. [, ]
Q15: What is known about the pharmacokinetic profile of this compound?
A15: Research indicates that this compound exhibits dose-independent pharmacokinetics after both intravenous and oral administration in rats. [] Additionally, approximately 8.27% of an oral dose remains unabsorbed, with a bioavailability (F) of 70.8%. Interestingly, about 21.8% undergoes intestinal first-pass metabolism. []
Q16: Are there any significant toxicity concerns associated with this compound?
A16: While this compound demonstrates promising anti-cancer activity, some preclinical studies indicate potential toxicity issues, particularly poor tolerance in rat toxicology studies. []
Q17: What other AKT inhibitors are currently being investigated?
A17: Several other AKT inhibitors are currently being investigated preclinically and clinically. Some notable examples include MK-2206, triciribine, ARQ-092, AKT inhibitor VIII, perifosine, CCT128930, and GSK-690693. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
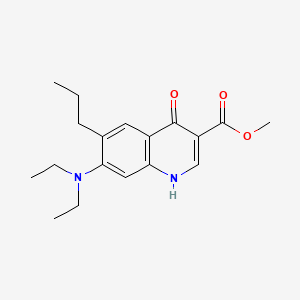
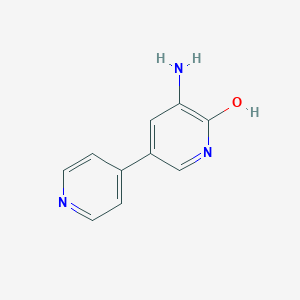
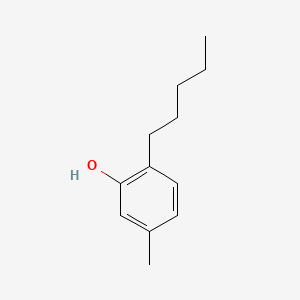

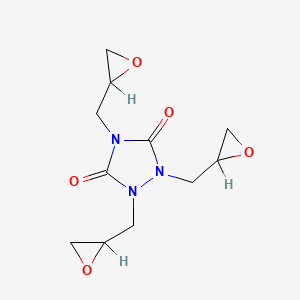
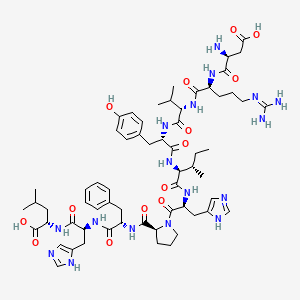
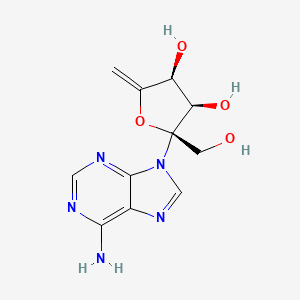
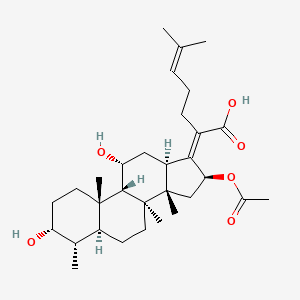
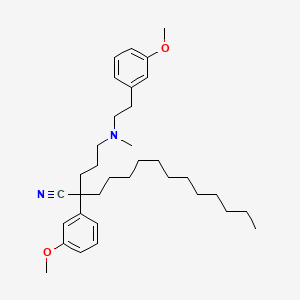
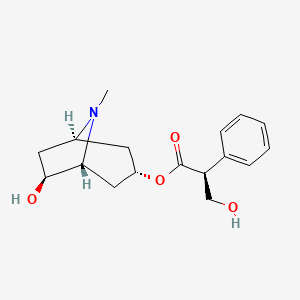
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)acetonitrile](/img/structure/B1666043.png)
